molecular formula C9H8ClN3O4 B2765965 N'-(2-chloroacetyl)-3-nitrobenzohydrazide CAS No. 63002-52-8

N'-(2-chloroacetyl)-3-nitrobenzohydrazide

Cat. No.: B2765965
CAS No.: 63002-52-8
M. Wt: 257.63
InChI Key: NKMWKOXDTKJWLV-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-3-nitrobenzohydrazide is an organic compound that features both a chloroacetyl group and a nitrobenzohydrazide moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzoic acid hydrazide with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-nitrobenzoic acid hydrazide in an appropriate solvent, such as dichloromethane.
  • Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-chloroacetyl)-3-nitrobenzohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-3-nitrobenzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Substitution Reactions: Substituted derivatives where the chloroacetyl group is replaced by the nucleophile.

    Reduction Reactions: Amino derivatives where the nitro group is reduced to an amino group.

    Condensation Reactions: Hydrazones formed by the reaction of the hydrazide moiety with aldehydes or ketones.

Scientific Research Applications

N’-(2-chloroacetyl)-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Potential use in the development of bioactive compounds. The hydrazide moiety can form stable conjugates with biomolecules, making it useful in bioconjugation techniques.

    Medicine: Investigated for its potential as a pharmacophore in drug design. The compound’s ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for the production of advanced materials.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3-nitrobenzohydrazide depends on its specific application. In general, the compound can interact with biological molecules through its reactive functional groups. For example:

    Chloroacetyl Group: Can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

    Nitro Group: Can undergo reduction to form reactive intermediates that may interact with cellular components.

    Hydrazide Moiety: Can form stable conjugates with biomolecules, potentially altering their function or stability.

Comparison with Similar Compounds

N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be compared with other similar compounds, such as:

    N-(2-chloroacetyl)benzohydrazide: Lacks the nitro group, which may result in different reactivity and applications.

    3-nitrobenzohydrazide: Lacks the chloroacetyl group, which affects its ability to participate in substitution reactions.

    N’-(2-chloroacetyl)-4-nitrobenzohydrazide: Similar structure but with the nitro group in a different position, which may influence its chemical properties and reactivity.

The uniqueness of N’-(2-chloroacetyl)-3-nitrobenzohydrazide lies in the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

N'-(2-chloroacetyl)-3-nitrobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial and anticancer activities.

This compound is characterized by the following structural features:

  • Functional Groups : Contains a chloroacetyl group and a nitro group attached to a benzohydrazide framework.
  • Molecular Formula : C9_9H8_8ClN3_3O3_3

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrobenzohydrazine with chloroacetyl chloride. This process can be summarized as follows:

  • Reagents :
    • 3-nitrobenzohydrazine
    • Chloroacetyl chloride
    • Base (e.g., triethylamine)
  • Reaction Conditions :
    • Conducted under anhydrous conditions to prevent hydrolysis.
    • The reaction is usually carried out at room temperature or slightly elevated temperatures.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 mg/mL against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1
Escherichia coli2
Pseudomonas aeruginosa4

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, similar to other hydrazone derivatives known for their antimicrobial properties .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A study reported the following IC50_{50} values for different cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20
HeLa (cervical cancer)25

These results suggest that the compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
  • Interaction with DNA : Preliminary studies suggest that the compound might intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Gawande & Khadsan demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .
  • Cytotoxicity in Cancer Models : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells, with flow cytometry analyses confirming increased annexin V staining, indicative of early apoptotic changes .

Properties

IUPAC Name

N'-(2-chloroacetyl)-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMWKOXDTKJWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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